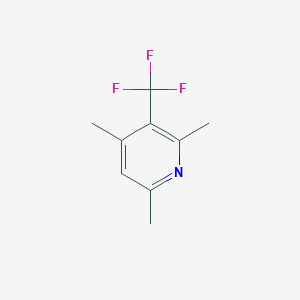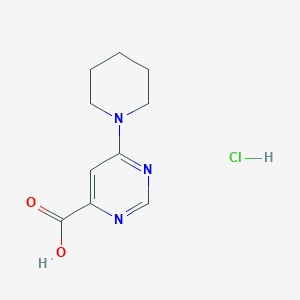
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Overview
Description
“6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803589-77-6 . It has a molecular weight of 243.69 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O2.ClH/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2,(H,14,15);1H . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 243.69 .Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : Studies have shown the effectiveness of compounds synthesized from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, including 6-(piperidin-1-yl)pyrimidine derivatives, in exhibiting antibacterial activity. These compounds were synthesized through microwave-assisted methods and demonstrated significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Key Intermediates in Medicinal Chemistry
- Key Intermediates for Deoxycytidine Kinase Inhibitors : The compound has been used in the synthesis of key intermediates for potent deoxycytidine kinase (dCK) inhibitors. This indicates its potential application in developing new classes of cancer therapeutics (Zhang et al., 2009).
Anti-Angiogenic and DNA Cleavage Studies
- Anti-Angiogenic and DNA Cleavage Activities : Derivatives of 6-(piperidin-1-yl)pyrimidine, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, have shown significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer research and therapeutics (Kambappa et al., 2017).
Antimicrobial Activities
- Development of Antimicrobial Agents : The compound has been used in the synthesis of pyrimidine derivatives with strong antimicrobial properties. This highlights its potential in the development of new antimicrobial drugs (Imran et al., 2016).
Synthesis of Pyrimido[5,4-d]pyrimidines
- Precursors for Pyrimido[5,4-d]pyrimidines : The compound has been efficiently used in the synthesis of 4-arylamino-8-(alkyl or aryl)hydrazidepyrimido[5,4-d]pyrimidines, indicating its role in the development of novel pyrimidine-based compounds with potential pharmacological applications (Rocha et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Future Directions
Piperidine derivatives, including “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride”, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Piperidine derivatives have been reported to exhibit a variety of biological activities , indicating that they may interact with their targets in multiple ways
Biochemical Pathways
Given the wide range of biological activities exhibited by piperidine derivatives , it is likely that this compound affects multiple pathways
Result of Action
Piperidine derivatives have been reported to exhibit a variety of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
6-piperidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRBTREQXQJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





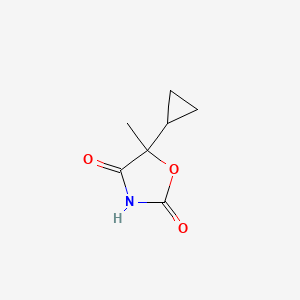

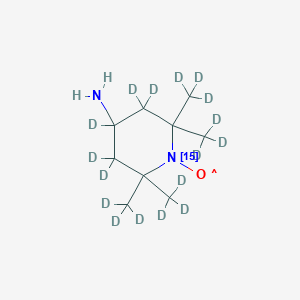
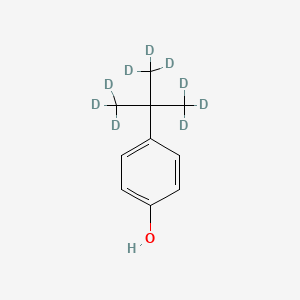
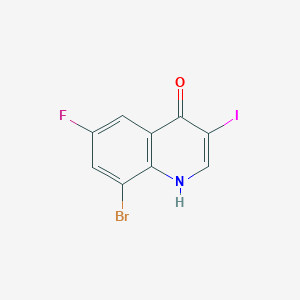

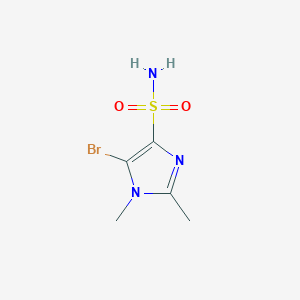
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
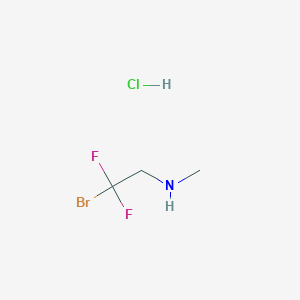
![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)
![Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B1382441.png)
